molecular formula C24H17F3N2O3 B2361418 2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-33-9

2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2361418
CAS RN: 1005271-33-9
M. Wt: 438.406
InChI Key: MPNFCRMMSSJXAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups or building up the carbon skeleton. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The presence of the phenyl and trifluoromethyl groups could have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The types of chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The phenyl and trifluoromethyl groups are relatively stable but could potentially participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might contribute to its stability and solubility .

Scientific Research Applications

Absorption and Fluorescence Applications

Soluble derivatives of related pyrrolopyrroles have been synthesized and studied for their absorption and fluorescence spectra in various solvents. These compounds exhibit small solvatochromism of absorption and moderate positive solvatochromism of fluorescence. They demonstrate significant fluorescence in solid-state with applications in developing photoluminescent materials (Lun̆ák et al., 2011).

Electronic Applications

Conjugated polymers containing pyrrolopyrrole units have shown strong photoluminescence and good solubility, suggesting their suitability for electronic applications. These materials, developed through palladium-catalysed aryl-aryl coupling, offer potential in the fabrication of optoelectronic devices due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).

Synthesis and Chemical Properties

Research on pyrroloisoxazole derivatives has revealed their synthesis via 1,3-dipolar cycloaddition, showcasing the chemical reactivity and potential for generating new compounds with unique properties. These studies contribute to a deeper understanding of the chemical behavior and possible applications of these molecules in synthesizing novel organic compounds (Badru, Anand, & Singh, 2012).

Photophysical Properties

Investigations into the photophysical properties of isoDPP derivatives reveal insights into their luminescence and electronic structure. These studies are crucial for designing materials with specific optical properties, contributing to advances in materials science and photophysical research (Gendron et al., 2014).

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, etc.), it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2,3-diphenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3/c25-24(26,27)16-11-13-17(14-12-16)28-22(30)19-20(15-7-3-1-4-8-15)29(32-21(19)23(28)31)18-9-5-2-6-10-18/h1-14,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFCRMMSSJXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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